
4-Bromo-2-(bromomethyl)benzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(bromomethyl)benzyl alcohol is an organic compound characterized by the presence of bromine atoms attached to a benzyl alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(bromomethyl)benzyl alcohol typically involves the bromination of 2-(bromomethyl)benzyl alcohol. This can be achieved through the use of brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-25°C to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available benzyl alcohol derivatives. The process includes bromination, purification, and crystallization steps to obtain the desired product with high purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, silica sulfuric acid, ammonium bromide.
Substitution: Hydroxide ions, sodium methoxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products:
Oxidation: 4-Bromo-2-(bromomethyl)benzaldehyde.
Substitution: 4-Bromo-2-(hydroxymethyl)benzyl alcohol.
Reduction: 4-Bromo-2-methylbenzyl alcohol.
Scientific Research Applications
4-Bromo-2-(bromomethyl)benzyl alcohol has diverse applications in scientific research:
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Potential use in the development of new therapeutic agents due to its reactivity and functional group versatility.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(bromomethyl)benzyl alcohol involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, facilitating the formation of new bonds. In oxidation reactions, the alcohol group can be converted to aldehydes or carboxylic acids through the transfer of electrons to oxidizing agents .
Comparison with Similar Compounds
4-Bromobenzyl alcohol: Lacks the additional bromomethyl group, making it less reactive in certain substitution reactions.
2-Bromobenzyl alcohol: Similar structure but with the bromine atom in a different position, affecting its reactivity and applications.
4-Bromo-2-methoxybenzyl alcohol: Contains a methoxy group instead of a bromomethyl group, leading to different chemical properties and uses.
Uniqueness: 4-Bromo-2-(bromomethyl)benzyl alcohol is unique due to the presence of both bromine and bromomethyl groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of chemical reactions makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H8Br2O |
|---|---|
Molecular Weight |
279.96 g/mol |
IUPAC Name |
[4-bromo-2-(bromomethyl)phenyl]methanol |
InChI |
InChI=1S/C8H8Br2O/c9-4-7-3-8(10)2-1-6(7)5-11/h1-3,11H,4-5H2 |
InChI Key |
RBKXFAOYHPRSCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CBr)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-Dichloro-3,4-dihydro-1H-pyrido[4,3-e][1,4]diazepin-5(2H)-one](/img/structure/B13682628.png)



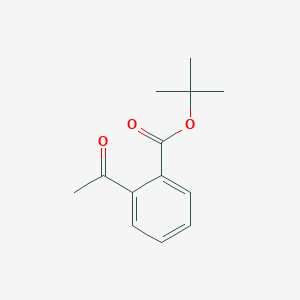
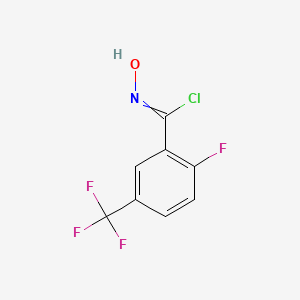

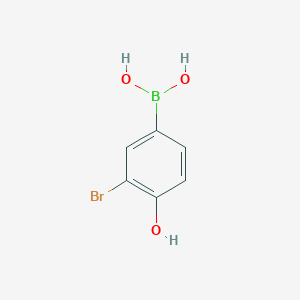
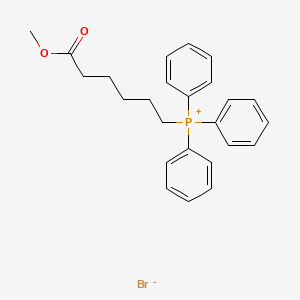
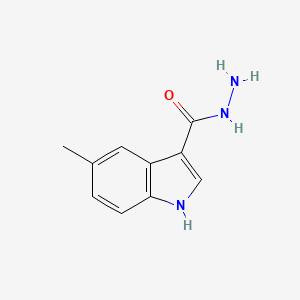
![Tert-butyl 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]morpholine-4-carboxylate](/img/structure/B13682688.png)


![(S)-4-Benzyl-3-[(R)-5-[(tert-butyldiphenylsilyl)oxy]-3-hydroxypentanoyl]oxazolidin-2-one](/img/structure/B13682697.png)
